Higher Enzymatic Affinity than Amide Metabolite M21: Km 0.78 µM vs. 33.9 µM (43-fold Difference) in Population PK Model
In a parent‑metabolite population pharmacokinetic model fitted to plasma concentration‑time data from patients with advanced cancers, belinostat acid (M26) exhibited a 43‑fold lower Km for the saturable metabolic clearance process compared to the amide metabolite M21. The model estimated the maximum rate of metabolism (Vmax) for M26 as 56.7 µmol/hr and the concentration at half‑maximal velocity (Km) as 0.78 µM (RSE 14%) [1]. In contrast, M21 displayed a Vmax of 118 µmol/hr and a Km of 33.9 µM (RSE 33%) [2]. The lower Km indicates that M26 achieves half‑maximal metabolite clearance at a far lower systemic concentration than M21, meaning its formation and subsequent elimination are kinetically saturated at clinically relevant belinostat doses, whereas M21 clearance remains essentially linear. This difference directly impacts the dose proportionality of M26 accumulation in hepatic impairment populations.
| Evidence Dimension | Km (Michaelis constant for saturable metabolic clearance) |
|---|---|
| Target Compound Data | M26 Km = 0.78 µmol/L (RSE 14%); Vmax = 56.7 µmol/hr |
| Comparator Or Baseline | M21 Km = 33.9 µmol/L (RSE 33%); Vmax = 118 µmol/hr |
| Quantified Difference | M21 Km / M26 Km = 33.9 / 0.78 ≈ 43.5‑fold higher Km for M21 |
| Conditions | Population PK model; advanced cancer patients; allometrically scaled to 70 kg; covariate: severe hepatic impairment |
Why This Matters
Procurement decision: A researcher designing a hepatic impairment dose‑adjustment study that monitors M26 as a primary metabolic endpoint must use authentic belinostat acid standard because its high enzymatic affinity (low Km) makes its plasma exposure exquisitely sensitive to CYP activity fluctuations, a property not shared by M21.
- [1] Kiesel BF, Parise RA, Lin Y, et al. The effect of liver dysfunction on the pharmacokinetic disposition of belinostat and its five metabolites in patients with advanced cancers. Cancer Chemother Pharmacol. 2024;94(2):157–167. (Table 2: M26 parameters) View Source
- [2] Kiesel BF, et al. (2024). (Table 2: M21 parameters) View Source
